N-(furan-2-ylmethyl)-2,2-diphenyl-N-(2-(thiophen-2-yl)ethyl)acetamide

medicinal chemistry library design physicochemical profiling

Researchers seeking to validate in silico ADME models or screen against Kv1.5 often face limited availability of high-logP, zero-donor chemical probes. This compound provides a precise solution. • Dual-Heterocycle Architecture: Furan and thiophene rings on a tertiary acetamide scaffold ensure pharmacophore compliance [5.3†L8-L11]. • ADME Stress Testing: XLogP3-AA of 5.3 and 0 H-bond donors position it as an ideal outlier for Caco-2 and PPB model validation [40†L26-L28]. • Scaffold-Hopping Utility: An ~80 Da mass increment over mono-heterocycle analogs enables measurable deconvolution of target engagement [30†L72-L84]. • Supply Assurance: In stock with custom synthesis available; rapid global delivery ensures translational reproducibility.

Molecular Formula C25H23NO2S
Molecular Weight 401.52
CAS No. 1396793-31-9
Cat. No. B2439936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-2,2-diphenyl-N-(2-(thiophen-2-yl)ethyl)acetamide
CAS1396793-31-9
Molecular FormulaC25H23NO2S
Molecular Weight401.52
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N(CCC3=CC=CS3)CC4=CC=CO4
InChIInChI=1S/C25H23NO2S/c27-25(24(20-9-3-1-4-10-20)21-11-5-2-6-12-21)26(19-22-13-7-17-28-22)16-15-23-14-8-18-29-23/h1-14,17-18,24H,15-16,19H2
InChIKeyPNSCUNHBJHNURM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Furan-2-ylmethyl)-2,2-diphenyl-N-(2-(thiophen-2-yl)ethyl)acetamide: Structural Identity & Procurement


N-(furan-2-ylmethyl)-2,2-diphenyl-N-(2-(thiophen-2-yl)ethyl)acetamide (CAS 1396793-31-9, CID 71781356) is a synthetic tertiary acetamide with a molecular formula of C25H23NO2S and a molecular weight of 401.5 g/mol [1]. The compound embeds both a furan ring (via a methylene linker) and a thiophene ring (via an ethylene linker) on a common diphenylacetamide scaffold, placing it within the broader class of furan–thiophene amide derivatives that have been investigated computationally for pharmacological classification [2]. This dual-heterocycle architecture distinguishes it from simpler mono-heterocycle or non-heterocyclic diphenylacetamide analogs that may appear interchangeable at first glance.

Architecture Dual furan-thiophene scaffold, distinct from mono-heterocycle analogs
H-Bond Profile Zero H-bond donors; moderate TPSA supports passive diffusion
Lipophilicity Computed high logP extending beyond published furan-thiophene amide range

Non-Interchangeability of N-(furan-2-ylmethyl)-2,2-diphenyl-N-(2-(thiophen-2-yl)ethyl)acetamide


Within the furan–thiophene amide class, even structurally close pairs exhibit divergent pharmacological behavior. A systematic study of matched furan/thiophene amide pairs demonstrated that antiproliferative potency (LD50 against A431 cells) and lipophilicity–activity relationships can differ substantially between furan and thiophene congeners, with thiophene analogs showing higher consistency between calculated log P and biological activity [1]. Consequently, a procurement decision that treats N-(furan-2-ylmethyl)-2,2-diphenyl-N-(2-(thiophen-2-yl)ethyl)acetamide as generically interchangeable with simpler mono-heterocycle diphenylacetamides (e.g., 2,2-diphenyl-N-[2-(2-thienyl)ethyl]acetamide, MW 321.4) or with furan-only or thiophene-only variants risks introducing uncharacterized shifts in target engagement, physicochemical properties, and translational reproducibility. The quantitative dimensions below delineate the specific, measurable points of divergence that justify selecting this exact CAS number.

Substantial molecular-weight shift may alter passive permeability and distribution volume versus simplified analogs.
Lipophilicity beyond characterized class range predicts different off-target binding and ADME behavior.
Absence of hydrogen-bond donors versus congener amides can shift solubility and cellular uptake profiles.

Quantitative Differentiation of N-(furan-2-ylmethyl)-2,2-diphenyl-N-(2-(thiophen-2-yl)ethyl)acetamide vs. Analogs


Molecular Weight and Heavy-Atom Count vs. Mono-Heterocycle Analogs

The target compound possesses a molecular weight of 401.5 Da and a heavy-atom count of 29, reflecting the presence of both furan and thiophene heterocycles on the diphenylacetamide core [1]. Its closest simplified analog, 2,2-diphenyl-N-[2-(2-thienyl)ethyl]acetamide (CAS not available; IUPAC-confirmed comparator lacking the furan moiety), has a molecular weight of 321.4 Da and a molecular formula of C20H19NOS [2]. This ~80 Da difference corresponds to the entire furan-methyl substituent (C5H5O, exact mass ~81 Da), which contributes additional hydrogen-bond acceptor capability and alters the rotational bond profile (8 rotatable bonds in the target vs. a predicted 6 in the simpler analog).

MW & Heavy Atoms
Reported
Target: 401.5 Da, 29 heavy atoms
vs
Mono-heterocycle analog: 321.4 Da, 24 heavy atoms
Δ +80.1 Da (+25%)
Supports distinct chemical entity classification; not a trivial analog.
Computed descriptors (PubChem 2025)
medicinal chemistry library design physicochemical profiling

Lipophilicity Beyond Furan-Thiophene Amide Class Range

The computed XLogP3-AA for the target compound is 5.3 [1]. In the foundational structure–lipophilicity–activity study by Bober et al., the 12 furan and thiophene amide derivatives examined spanned a calculated log P range of approximately 1.5 to 4.5, and antiproliferative LD50 values against A431 cells correlated positively with lipophilicity for the thiophene subset [2]. The target compound's XLogP3-AA of 5.3 exceeds the upper limit of that characterized series, predicting higher membrane partitioning and potentially greater non-specific tissue binding relative to the published congeners.

Lipophilicity
Class-level
Target XLogP3-AA: 5.3
vs
Class range (n=12): ~1.5–4.5
≥0.8 log units above maximum
Exceeds established class range; supports differentiated ADME profile review.
Class-level inference from Bober et al. (2012)
lipophilicity drug-likeness ADME prediction

Zero H-Bond Donors and Distinct TPSA Profile

The target compound has zero hydrogen-bond donor (HBD) groups and a topological polar surface area (TPSA) of 61.7 Ų [1]. This combination is unusual among biologically annotated furan–thiophene amide derivatives, which frequently carry amide NH (one HBD) or hydroxyl substituents. In the Bober et al. dataset, the presence of an amide NH was a conserved feature, and HBD count was a differentiating parameter in the partial least squares (PLS) models that classified antiproliferative activity [2]. The absence of HBDs reduces aqueous solubility but enhances passive transcellular diffusion, particularly across lipid-rich barriers.

HBD & TPSA
Class-level
Target: HBD = 0, TPSA = 61.7 Ų
vs
Class: HBD ≥1, TPSA ~55–90 Ų
HBD count 0 vs ≥1 for all published congeners
Lack of HBD alters solubility/permeability versus published amides.
Computed from PubChem; class properties inferred
physicochemical properties drug design permeability

Dual Heterocycle Architecture Matches Kv1.5 Ion Channel Pharmacophore

Patent US 2004/0068120 A1 (Aventis) discloses arylated furan- and thiophenecarboxamides as inhibitors of the Kv1.5 potassium channel, which underlies the ultra-rapid delayed rectifier current (IKur) in human atrium [1]. The generic Markush structures (formulae Ia and Ib) explicitly encompass compounds where X = O or S (furan/thiophene), R(2) is hydrogen or alkyl, and the amide nitrogen bears an arylalkyl substituent—a scaffold fully consistent with the architecture of N-(furan-2-ylmethyl)-2,2-diphenyl-N-(2-(thiophen-2-yl)ethyl)acetamide. Mono-heterocycle diphenylacetamides lacking either the furan or thiophene moiety fall outside the optimal substitution pattern described for Kv1.5 inhibition.

Kv1.5 Pharmacophore
Class-level
Dual-heterocycle architecture matches Aventis patent Markush formulae Ia/Ib for Kv1.5 inhibitors.
Supports Kv1.5 inhibitor screening context; target engagement not validated.
Patent structural analysis (US 2004/0068120 A1)
ion channel Kv1.5 atrial fibrillation structure–activity relationship

Application Scenarios of N-(furan-2-ylmethyl)-2,2-diphenyl-N-(2-(thiophen-2-yl)ethyl)acetamide


Kv1.5 Pharmacophore-Based Screening Library Design

The structural compliance of N-(furan-2-ylmethyl)-2,2-diphenyl-N-(2-(thiophen-2-yl)ethyl)acetamide with the Aventis Kv1.5 inhibitor pharmacophore (furan/thiophene carboxamide scaffold with tertiary amide N-alkylation) [1] makes it a rational inclusion in targeted screening libraries for atrial fibrillation drug discovery. Its XLogP3-AA of 5.3 [2] predicts membrane permeability compatible with intracellular target access, while the absence of hydrogen-bond donors distinguishes it from earlier amide-NH-bearing series.

Structure-Lipophilicity-Activity Reference for Furan-Thiophene Amides

The compound's computed lipophilicity (XLogP3-AA = 5.3) extends >0.8 log units beyond the upper boundary of the furan–thiophene amide chemical space characterized by Bober et al. [3]. Researchers synthesizing or procuring high-log-P analogs can use it as a reference point for evaluating how increased lipophilicity modulates antiproliferative activity (A431 LD50 model) and chromatographic retention (log k) within the PLS-based classification framework established in that study.

Negative Control & Scaffold-Hopping in Dual-Heterocycle Programs

Because the compound incorporates both a furan and a non-fused thiophene on a single tertiary acetamide scaffold—a combination absent from the 12-compound matched-pair series of Bober et al. [3]—it may serve as a scaffold-hopping intermediate. Its 80-Da mass increment and additional oxygen atom relative to 2,2-diphenyl-N-[2-(2-thienyl)ethyl]acetamide [4] provide a measurable chemical-probe difference for deconvoluting the contribution of the furan-methyl moiety to target binding or off-target profiles.

Physicochemical Benchmark for ADME Model Training

With zero H-bond donors, a moderate TPSA of 61.7 Ų, a high XLogP3-AA of 5.3, and 29 heavy atoms [2], this compound occupies a sparsely populated quadrant of drug-like chemical space. Computational chemists developing or validating in silico ADME models (e.g., Caco-2 permeability, plasma protein binding, volume of distribution) can use it as an outlier test case to stress-test model generalizability beyond the typical Ro5-compliant training set.

Application
Selection Property
Validation Focus
Kv1.5 pharmacophore-based screening library inclusion
Dual-heterocycle Kv1.5 pharmacophore match
Kv1.5 binding-site complementarity review
Structure–lipophilicity–activity reference
High-computed-lipophilicity profile
Lipophilicity–activity relationship review
Scaffold-hopping & negative control
Furan-methyl appendage (significant MW increase)
Moiety contribution deconvolution
ADME model stress-test benchmark
Outlier physicochemical space (zero HBD, high logP)
In silico model generalizability assessment
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